Thiophene Regioisomerism: 3-ylmethyl vs. 2-ylmethyl Attachment and Computed Lipophilicity (XLogP3)
The 3-substituted thiophene attachment in the target compound yields a computed XLogP3 of 1.3 [1]. In contrast, the 2-thienyl regioisomer (1-(thiophen-2-ylmethyl)pyrrolidin-2-yl)methanol) exhibits a different spatial orientation of the sulfur atom and altered electron distribution in the aromatic ring, which is expected to shift lipophilicity and polar surface area relative to the target compound. Although a computed XLogP3 for the 2-yl isomer could not be retrieved from authoritative databases, the class-level inference is that the 3-yl attachment provides a distinct balance of hydrophobic and hydrogen-bonding character relevant for membrane permeability and target engagement [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | (1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl)methanol; XLogP3 not available in computed databases |
| Quantified Difference | Directional shift expected but not quantified |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a key determinant of solubility, permeability, and off-target binding; a known XLogP3 of 1.3 for the target compound allows researchers to model drug-likeness more accurately than for the 2-yl isomer for which no such data is publicly available.
- [1] PubChem. (2024). Computed Properties for CID 62015928. National Center for Biotechnology Information. View Source
- [2] Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. 1. A Qualitative and Quantitative Characterization of Known Drug Databases. Journal of Combinatorial Chemistry, 1(1), 55-68. View Source
